For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)benzoic Acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research.[1] The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes and relationships.
Chemical Identity and Structure
4-(Methylsulfonyl)benzoic acid is an organic compound featuring a benzoic acid core substituted with a methylsulfonyl group at the para (4-) position.[1] This substitution significantly influences the molecule's polarity, acidity, and potential for biological interactions.[1]
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IUPAC Name: 4-(Methylsulfonyl)benzoic acid
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Synonyms: 4-Carboxyphenyl methyl sulfone, p-(Methylsulfonyl)benzoic acid, 4-Mesylbenzoic acid[1][4][5]
Physicochemical Data Summary
The quantitative physicochemical properties of 4-(Methylsulfonyl)benzoic acid are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₄S | [1][2][3][4][6] |
| Molecular Weight | 200.21 g/mol | [2][4][7] |
| Appearance | White to off-white crystalline powder/solid | [1][5][8][9] |
| Melting Point | 268-271 °C | [2][5][9] |
| Boiling Point | 432.4 ± 37.0 °C at 760 mmHg | [2] |
| 307.93 °C (rough estimate) | [5][9] | |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| 1.4787 g/cm³ (rough estimate) | [5][9] | |
| Water Solubility | Slight | [2][5][9] |
| Solubility | Soluble in Methanol (B129727), Dimethylformamide (DMF) | [1][3][8] |
| pKa | 3.48 (in water at 25 °C) | [9] |
| 3.64 (at 25 °C) | [5][9] | |
| 8.36 (in methanol at 25 °C) | [9] | |
| LogP | 0.67 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical parameters are crucial for reproducibility and further investigation.
Synthesis of 4-(Methylsulfonyl)benzoic acid
A common laboratory-scale synthesis involves the oxidation of 4-(methylthio)benzoic acid.[10]
Protocol:
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Reaction Setup: A mixture of 5g of 4-(methylthio)-benzoic acid (97%) and 30 mL of glacial acetic acid is prepared in a suitable reaction flask.[10]
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Cooling: The mixture is cooled in a water bath containing ice.[10]
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Oxidant Addition: 8.5g of 30% hydrogen peroxide is added gradually to the cooled mixture over a period of one hour.[10]
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Heating: The reaction mixture is then heated for 1.5 hours, with the temperature maintained between 70°C and 100°C.[10]
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Cooling and Quenching: After heating, the reaction is allowed to cool to room temperature. A solution of 3g of sodium sulfite (B76179) in 57g of water is added to quench any unreacted peroxide.[10]
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Isolation and Purification: The resulting solid precipitate is filtered from the solution and washed three times with cold deionized water.[10]
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Drying: The isolated solid is transferred to a watchglass and dried overnight to yield the final product, 4-(methylsulfonyl)benzoic acid.[10]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of an acidic or basic compound. While a specific protocol for this molecule was not cited, the following general procedure is applicable.
Protocol:
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Sample Preparation: Accurately weigh a sample of 4-(methylsulfonyl)benzoic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile (B52724) to ensure solubility.
-
Titration Setup: Place the solution in a thermostated vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. For more accurate results, the data can be analyzed using derivative plots (e.g., first or second derivative) to precisely locate the equivalence point.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[11][12]
Protocol:
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Phase Saturation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4).[12][13] This is achieved by vigorously shaking the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.[12][13]
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Sample Preparation: Prepare a stock solution of 4-(methylsulfonyl)benzoic acid in one of the phases (typically the one in which it is more soluble). The concentration should be low enough to avoid saturation in either phase.
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Partitioning: Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and buffer.
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Equilibration: Seal the flask and shake it gently at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.[13]
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Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
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Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[13]
Structural and Property Relationships
The chemical structure of 4-(Methylsulfonyl)benzoic acid directly dictates its observed physicochemical properties. The electron-withdrawing nature of the sulfonyl group and the acidic proton of the carboxylic acid are key features.
References
- 1. CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6 | Chemsrc [chemsrc.com]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4052-30-6 CAS MSDS (4-Methylsulphonylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(Methylsulfonyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. p-(Methylsulphonyl)benzoic acid | C8H8O4S | CID 77670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Methylsulfonyl)benzoic Acid | 4052-30-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-Methylsulphonylbenzoic acid CAS#: 4052-30-6 [m.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. agilent.com [agilent.com]
